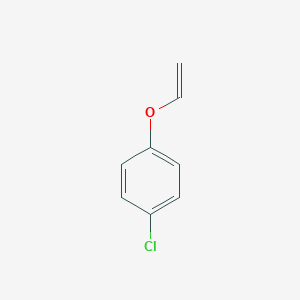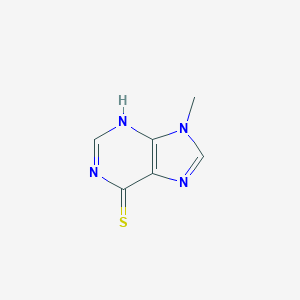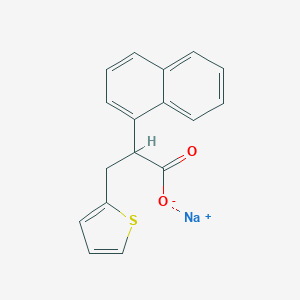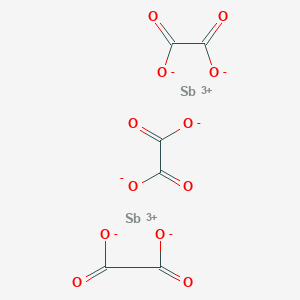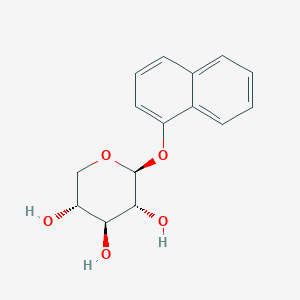
1-Naphthylxylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylxylopyranoside, also known as NXP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a xyloside derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NXP has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 1-Naphthylxylopyranoside is not fully understood. However, studies have suggested that this compound may interact with cellular membranes and alter their properties. This compound has also been reported to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. Studies have suggested that this compound may inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. This compound has also been reported to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, this compound has been reported to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-Naphthylxylopyranoside has several advantages and limitations for lab experiments. One of the advantages of this compound is its high purity and stability, which make it suitable for various applications. Furthermore, this compound has been reported to exhibit low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-Naphthylxylopyranoside. One of the future directions is to further investigate the mechanism of action of this compound. Understanding the mechanism of action may provide insights into its potential applications in various fields. Furthermore, future research may focus on developing more efficient and cost-effective methods for synthesizing this compound. Additionally, research may focus on exploring the potential of this compound as a drug candidate for various diseases. Finally, future research may focus on developing new applications of this compound in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Understanding the potential of this compound may provide insights into its applications in various fields, and may contribute to the development of new technologies and drugs.
Synthesis Methods
1-Naphthylxylopyranoside can be synthesized using different methods. One of the most commonly used methods involves the reaction of naphthalene with xylose in the presence of an acid catalyst. This method results in the formation of this compound as a white crystalline solid. Another method involves the use of a glycosylation reaction between naphthalene and xylose using a glycosyl donor and an activator. This method has been reported to yield higher purity and yield of this compound.
Scientific Research Applications
1-Naphthylxylopyranoside has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound has been reported to exhibit fluorescence properties, which make it useful for imaging cells and tissues. Furthermore, this compound has been studied for its potential as a chiral auxiliary in asymmetric synthesis. This compound has also been reported to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for drug development.
properties
CAS RN |
17306-99-9 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-naphthalen-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H16O5/c16-11-8-19-15(14(18)13(11)17)20-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,13-18H,8H2/t11-,13+,14-,15+/m1/s1 |
InChI Key |
ZOOXYVVKCZCRPF-BEAPCOKYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC3=CC=CC=C32)O)O)O |
synonyms |
1-naphthyl-beta-D-xylopyranoside 1-naphthylxylopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



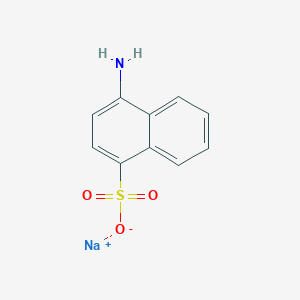
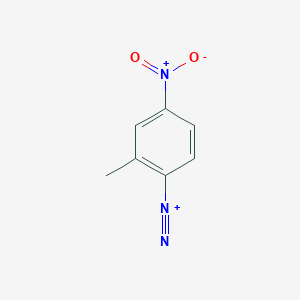
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

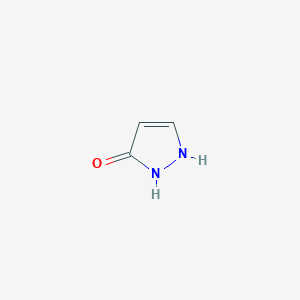
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
